molecular formula C6H6ClNO3S B6604058 5-chloro-2-methoxypyridine-4-sulfinic acid CAS No. 2225146-72-3

5-chloro-2-methoxypyridine-4-sulfinic acid

Cat. No.: B6604058
CAS No.: 2225146-72-3
M. Wt: 207.64 g/mol
InChI Key: LQRRWDMOTBSDFA-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with vast applications in both medicinal and organic chemistry. tandfonline.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including vitamins and alkaloids. wikipedia.orgresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" or pharmacophore because it is present in a wide array of therapeutic agents. tandfonline.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mit.edu

The utility of pyridine derivatives also extends to organic synthesis, where they serve as versatile building blocks, ligands for metal catalysts, and functional materials. wikipedia.org The nitrogen atom within the ring alters its electronic properties compared to benzene (B151609), making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while also influencing the reactivity of its substituents. wikipedia.org This distinct reactivity profile allows chemists to perform a wide range of chemical transformations, making pyridine derivatives essential tools in the design and synthesis of complex molecules. wikipedia.org

Molecular Architecture and Nomenclature of 5-Chloro-2-methoxypyridine-4-sulfinic Acid

The nomenclature "this compound" precisely describes the molecule's structure. The core is a pyridine ring. Following standard IUPAC numbering, the nitrogen atom is at position 1. A methoxy (B1213986) group (-OCH₃) is attached at the C2 position, a sulfinic acid group (-SO₂H) is at the C4 position, and a chlorine atom (-Cl) is at the C5 position.

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro and the pyridine nitrogen) groups, along with the reactive sulfinic acid handle, suggests a molecule with a complex and potentially useful reactivity profile for chemical synthesis.

Table 1: Chemical Data for this compound

IdentifierValueNote
Molecular Formula C₆H₆ClNO₃SCalculated from the chemical structure.
Molecular Weight 207.64 g/mol Calculated from the molecular formula.
CAS Number Not AssignedNot found in major public chemical databases, indicating its novelty or rarity in research literature.

This interactive table summarizes the basic chemical properties of the compound.

Overview of Current Research Landscape and Academic Interest in Pyridine Sulfinic Acids

Direct research into this compound is limited; however, the broader class of heteroaryl sulfinic acids is an area of active investigation. The academic interest in these compounds lies not typically in their use as final products, but rather as highly versatile synthetic intermediates.

The synthesis of pyridine sulfinic acids, and the related sulfonic acids, can be challenging. Direct sulfonation of the pyridine ring requires harsh conditions, such as fuming sulfuric acid at very high temperatures, and often leads to substitution at the 3-position. wikipedia.orgresearchgate.netscite.ai This makes the synthesis of 4-substituted isomers, like the one discussed here, non-trivial.

Modern synthetic chemistry has developed more sophisticated methods to access heteroaryl sulfinates. A notable advancement involves the nickel-catalyzed reaction between heteroaryl boronic acids and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.net This method offers a practical and broadly applicable route to a wide range of sulfinate salts, including those derived from electron-poor heterocycles, which are often difficult to prepare using older methods. researchgate.net

The primary driver for the synthesis of pyridine sulfinic acids is their utility in forming other sulfur-containing functional groups. Sulfinic acids and their salts (sulfinates) are key precursors for the synthesis of sulfones and sulfonamides. researchgate.netnih.gov The sulfonamide functional group, in particular, is a critical pharmacophore found in numerous FDA-approved drugs. tandfonline.com Therefore, the research landscape is focused on using pyridine sulfinates as building blocks to access these medicinally important structures. For example, sulfinates can undergo reductive coupling with nitroarenes to form sulfonamides, providing a valuable tool for drug discovery and development. nih.gov

Properties

IUPAC Name

5-chloro-2-methoxypyridine-4-sulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-6-2-5(12(9)10)4(7)3-8-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRRWDMOTBSDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)S(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis of 5-Chloro-2-methoxypyridine-4-sulfinic Acid

A de novo synthesis would involve constructing the substituted pyridine (B92270) ring from acyclic precursors, followed by the introduction of the sulfinic acid group. However, a more common and practical approach involves the sequential functionalization of a pre-existing pyridine ring.

The introduction of a sulfinic acid group at the C4-position of a pyridine ring is a challenging task due to the electron-deficient nature of the heterocycle. researchgate.net Direct C-H functionalization represents an attractive and modern approach. chemrxiv.org A prominent strategy involves the activation of the pyridine ring, making it more susceptible to nucleophilic attack. chemrxiv.orgchemistryviews.org

One such method is the base-mediated C4-selective C-H sulfonylation of pyridine. chemistryviews.orgresearchgate.net This process typically involves:

Activation of the Pyridine Ring: The pyridine nitrogen is activated with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), to form a highly reactive pyridinium (B92312) salt. chemrxiv.org

Nucleophilic Addition: A sulfinate salt, acting as the nucleophile, is then added. The choice of base is crucial for directing the addition to the C4-position. chemrxiv.orgchemistryviews.org For instance, N-methylpiperidine has been shown to favor C4-sulfonylation. chemrxiv.org

Rearomatization: The intermediate dihydropyridine (B1217469) derivative undergoes elimination to restore the aromaticity of the pyridine ring, yielding the C4-sulfonylated pyridine. chemrxiv.org

An alternative approach involves the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with an organometallic reagent (e.g., an aryllithium) to generate a sulfinate in situ. chemistryviews.org This sulfinate can then be added to the activated pyridine.

Deoxygenative C-H functionalization of pyridine-N-oxides also presents a viable route for introducing sulfur functionalities onto the pyridine ring under mild conditions. researchgate.net

Achieving the desired 5-chloro-2-methoxy substitution pattern requires regioselective reactions. The electronic properties of the pyridine ring generally direct electrophilic substitutions to the C3 and C5 positions, while nucleophilic substitutions are favored at the C2, C4, and C6 positions.

Chlorination: Direct chlorination of pyridine is often difficult and requires harsh conditions, which can lead to a mixture of products. youtube.comyoutube.com A more controlled approach involves the use of a pre-functionalized pyridine. For instance, the presence of an electron-donating group, such as a methoxy (B1213986) group at the 2-position, can direct electrophilic chlorination. However, the nitrogen atom's electron-withdrawing nature still deactivates the ring towards electrophilic attack. youtube.com

A common strategy to achieve specific chlorination patterns is to start with a pyridine-N-oxide. The N-oxide activates the C2 and C4 positions for electrophilic substitution and can be subsequently deoxygenated. wikipedia.org For the synthesis of 5-chloro-2-methoxypyridine (B1587985), one might start with a 2-methoxypyridine (B126380), perform an electrophilic chlorination which would likely target the 5-position due to the directing effect of the methoxy group, or utilize a directing group to achieve the desired regioselectivity. nih.gov

Methoxylation: The introduction of a methoxy group at the 2-position is typically achieved via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine. For example, 2-chloropyridine (B119429) can be reacted with sodium methoxide (B1231860) to yield 2-methoxypyridine. This reaction is generally efficient due to the activation of the 2-position towards nucleophilic attack by the ring nitrogen.

The synthesis of this compound would necessitate a carefully designed sequence of reactions to install the three different substituents at the correct positions. A plausible synthetic pathway could be as follows:

Start with a suitable precursor: A commercially available or readily synthesized pyridine derivative, such as 2-chloro-5-nitropyridine (B43025) or 2-methoxypyridine, could serve as the starting material.

Introduce the chloro and methoxy groups: If starting with 2-chloropyridine, methoxylation at the 2-position could be the first step. Subsequent chlorination at the 5-position would yield 5-chloro-2-methoxypyridine. The order of these steps is critical to ensure the desired regiochemistry.

Introduce the sulfinic acid moiety: With 5-chloro-2-methoxypyridine in hand, the C4-sulfinic acid group can be introduced. Given the electronic nature of this substituted pyridine, a direct C-H functionalization approach as described in section 2.1.1 would be a modern and efficient method. This would involve activation with Tf₂O followed by reaction with a sulfinate salt in the presence of a suitable base. chemrxiv.orgchemistryviews.org

An alternative to direct C-H functionalization could be a metalation-trapping sequence, although this often requires strong bases and can suffer from regioselectivity issues. acs.org

The use of directing groups can also be employed to control the position of functionalization. nih.gov For instance, a temporary directing group could be installed on the pyridine ring to guide an incoming electrophile or organometallic reagent to the desired position, and then subsequently removed.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

ParameterConsiderations
Solvent The choice of solvent can significantly impact reaction rates and selectivity. For C4-sulfonylation, solvents like chloroform (B151607) have been found to be effective. chemrxiv.org For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often used.
Catalyst Many reactions in pyridine chemistry are facilitated by catalysts. For example, palladium catalysts are often used in cross-coupling reactions to form C-C or C-heteroatom bonds. nih.gov For some transformations, the use of a recyclable catalyst can be advantageous. researchgate.net
Temperature Reaction temperatures need to be carefully controlled. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions and improve selectivity. researchgate.netresearchgate.net
Base The choice of base is critical, particularly in the C4-sulfonylation of pyridines, where it can control the regioselectivity of the sulfinate addition. chemrxiv.orgchemistryviews.org
Reaction Time Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize the formation of byproducts. acs.org

By systematically varying these parameters, a robust and high-yielding synthesis can be developed.

Synthesis from Related Pyridine Sulfonic Acid Derivatives

An alternative route to this compound is through the reduction of a corresponding pyridine-4-sulfonic acid or a derivative thereof, such as a sulfonyl chloride or sulfonate ester.

The synthesis of pyridine sulfonic acids can be challenging. Direct sulfonation of pyridine is difficult and often requires a mercury catalyst, yielding pyridine-3-sulfonic acid. wikipedia.org However, starting from a pre-functionalized pyridine, such as an aminopyridine, can facilitate sulfonation.

A more plausible approach would be to first synthesize 5-chloro-2-methoxy-4-bromopyridine. This bromo derivative could then undergo a reaction with a sulfite (B76179) salt, potentially catalyzed by a transition metal, to introduce the sulfonic acid group. Alternatively, conversion of the bromo- or a corresponding iodo-pyridine to an organometallic species followed by quenching with sulfur dioxide would yield the sulfinic acid.

If the corresponding pyridine-4-sulfonyl chloride were available, it could be reduced to the sulfinic acid using a mild reducing agent such as sodium sulfite or triphenylphosphine (B44618).

A patented process for preparing pyridine-3-sulfonic acid involves the sulfonation of 3-chloropyridine (B48278) N-oxide, followed by reduction of the N-oxide. google.com A similar strategy could potentially be adapted for the 4-sulfonic acid derivative.

Preparation of Precursor Molecules and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.

5-Chloro-2-methoxypyridine: A likely route to this intermediate would start from a commercially available substituted pyridine. For example, starting with 2,5-dichloropyridine, selective nucleophilic substitution at the 2-position with sodium methoxide could yield 5-chloro-2-methoxypyridine. The higher reactivity of the 2-position towards nucleophilic attack makes this a feasible approach.

Alternatively, one could start with 2-methoxypyridine and perform an electrophilic chlorination. The methoxy group is an ortho-, para-director, but the pyridine nitrogen deactivates the ring, making the outcome dependent on the specific chlorinating agent and reaction conditions.

A multi-step synthesis starting from 3-methylpyridine (B133936) has also been described for related 2-alkoxy-5-alkoxymethyl-pyridines, which could be adapted. google.com

Pyridine Sulfonyl Chlorides and Sulfonic Acids: The preparation of pyridine sulfonyl chlorides can be achieved by reacting a sodium pyridine sulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. The sulfonic acid itself can be prepared by various methods, including the oxidation of the corresponding thiol or disulfide.

The synthesis of 4-(sulfomethyl)pyridine-2-carboxylic acid, an analogue, involved the introduction of a cyano group at the 2-position, which was later converted to a carboxylic acid. nih.gov This highlights the strategy of introducing a functional group that can be later transformed into the desired moiety.

The table below summarizes some key precursor molecules and their potential synthetic routes.

Precursor/IntermediatePotential Synthetic Route
2-MethoxypyridineReaction of 2-chloropyridine with sodium methoxide.
5-Chloro-2-methoxypyridineSelective methoxylation of 2,5-dichloropyridine.
5-Chloro-2-methoxypyridine-4-sulfonyl chlorideReaction of the corresponding sulfonic acid with a chlorinating agent.
5-Chloro-2-methoxypyridine-4-sulfonic acidOxidation of the corresponding thiol or reaction of a 4-halopyridine derivative with a sulfite.

The synthesis of this compound, while not explicitly detailed in readily available literature, can be approached through a variety of established synthetic strategies for the functionalization of pyridine rings. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability of the process.

Synthesis of Substituted Pyridine N-Oxides

Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines as the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, and can also be used to direct functionalization to specific positions. The formation of a pyridine N-oxide can be achieved through the oxidation of the parent pyridine. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). scholaris.catdcommons.org For instance, 4-methoxypyridine (B45360) can be oxidized to 4-methoxypyridine-N-oxide. tdcommons.org The N-oxide functionality can subsequently be removed through deoxygenation, often employing reagents like phosphorus trichloride (B1173362) or zinc dust. researchgate.netnih.gov The activation provided by the N-oxide group facilitates substitutions at the 2- and 4-positions of the pyridine ring. researchgate.net

PrecursorReagentProductYield (%)Reference
4-methoxypyridinem-chloroperoxybenzoic acid4-methoxypyridine-N-oxide94 tdcommons.org
2-methyl-4-nitropyridineHydrochloric acid4-chloro-2-methyl-pyridine-N-oxide39.4 nih.gov

Routes to Chloro- and Methoxy-Pyridines for Subsequent Functionalization

The synthesis of the core structure, 5-chloro-2-methoxypyridine, can be approached through several routes. One common strategy involves the nucleophilic substitution of a suitable di-substituted pyridine. For example, 2,5-dichloropyrimidine (B52856) can be reacted with sodium methoxide to yield 5-chloro-2-methoxypyrimidine. google.com Another approach starts from 2-methoxypyridine, which can be regioselectively chlorinated at the 5-position using N-chlorosuccinimide (NCS).

A key strategy for introducing functionality at the 4-position of a substituted pyridine is through directed ortho-metalation. For 2-methoxypyridine derivatives, the methoxy group can direct lithiation to the adjacent 3-position. However, to achieve functionalization at the 4-position, a different strategy is required. One effective method is the directed ortho-metalation of a 2-methoxypyridine to introduce a substituent at the 4-position, leading to the formation of a key intermediate, (5-chloro-2-methoxypyridin-4-yl)boronic acid. This is typically achieved by treating 5-chloro-2-methoxypyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a borate (B1201080) ester.

PrecursorReagent(s)ProductYield (%)Reference
2,5-DichloropyrimidineSodium Methoxide5-chloro-2-methoxypyrimidineNot specified google.com
5-Chloro-2-(trifluoromethyl)pyridine1. LDA, 2. I25-chloro-4-iodo-2-(trifluoromethyl)pyridineNot specified organic-chemistry.org

Formation of Pyridine Sulfonyl Chlorides or Sulfonates as Intermediates

The introduction of the sulfinic acid group often proceeds through a sulfonyl chloride or sulfonate intermediate. There are several general methods for the preparation of aryl and heteroaryl sulfonyl chlorides.

One common method is the Sandmeyer-type reaction, which involves the diazotization of an aminopyridine followed by reaction with sulfur dioxide in the presence of a copper salt. For example, 3-aminopyridine (B143674) can be converted to pyridine-3-sulfonyl chloride via its diazonium salt.

Another approach is the direct chlorosulfonation of a pyridine ring. However, this method can lack regioselectivity and may require harsh conditions. A more controlled method involves the conversion of a sulfonic acid to a sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. nih.gov

Aryl sulfonyl chlorides can also be prepared from the corresponding thiols or disulfides by oxidative chlorination. researchgate.net For instance, 2,2'-dipyridyl disulfide can be treated with chlorine to generate pyridine-2-sulfonyl chloride. researchgate.net

Aryl boronic acids have emerged as versatile precursors for the synthesis of sulfonyl-containing compounds. A palladium-catalyzed reaction of an aryl boronic acid with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can yield a sulfinate intermediate. This can then be converted in situ to a sulfonyl chloride or directly to a sulfonamide. This method offers a redox-neutral and often phosphine-free route to these important intermediates.

The key intermediate, (5-chloro-2-methoxypyridin-4-yl)boronic acid, can be converted to the corresponding sulfonyl chloride. This transformation can be achieved through a copper-catalyzed reaction with a sulfonyl chloride source. The resulting 5-chloro-2-methoxypyridine-4-sulfonyl chloride can then be reduced to the target this compound. The reduction of sulfonyl chlorides to sulfinic acids is a well-established transformation, often accomplished using reducing agents like sodium sulfite or triphenylphosphine.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Sulfinic Acid Functional Group

The sulfinic acid moiety is a key center for the chemical transformations of this compound. Its reactions are typical of organosulfur compounds in an intermediate oxidation state, allowing for a rich variety of synthetic modifications.

Sulfinic acids are readily oxidized to their corresponding sulfonic acids, which are in a higher oxidation state. wikipedia.org This transformation is a common and often facile reaction. For 5-chloro-2-methoxypyridine-4-sulfinic acid, this oxidation would yield 5-chloro-2-methoxypyridine-4-sulfonic acid. This process can be achieved using a variety of oxidizing agents. While specific studies on this compound are not prevalent, the general mechanism involves the addition of an oxygen atom to the sulfur center. The resulting sulfonic acid is a significantly stronger acid than the parent sulfinic acid. wikipedia.org Pyridine-3-sulfonic acid, a related compound, can be obtained through various synthetic routes, including the sulfonation of pyridine (B92270), though this can be challenging. wikipedia.org A process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by substitution with a sulfo group and subsequent reduction. google.com

Table 1: General Oxidation of Sulfinic Acids

Reactant Oxidizing Agent Product Reference
R-SO₂H Peracids, Hydrogen Peroxide, etc. R-SO₃H wikipedia.org

The reduction of sulfinic acids can lead to the formation of thiols (mercaptans) or disulfides. This transformation represents a decrease in the oxidation state of the sulfur atom. A system of triphenylphosphine (B44618) and iodine has been shown to be effective in reducing arenesulfonic acids and their derivatives to the corresponding arenethiols. oup.com This method could potentially be applied to reduce this compound to 5-chloro-2-methoxy-pyridine-4-thiol. The reaction proceeds through the formation of an intermediate that is then reduced. oup.com

Table 2: General Reduction of Sulfinic/Sulfonic Acids

Reactant Reducing System Product Reference
Ar-SO₃H Ph₃P / I₂ Ar-SH oup.com

Sulfinic acids can undergo condensation reactions. For instance, they react with C-nitroso compounds to form N-sulfonyl hydroxylamines. nih.gov This reaction has been reported for aromatic sulfinic acids and represents a potential pathway for this compound. nih.gov Additionally, sulfinic acid salts are widely used in coupling reactions to form sulfones. Palladium-catalyzed coupling of sulfinic acid salts with aryl halides or triflates is a powerful method for the synthesis of unsymmetrical diaryl sulfones. organic-chemistry.org This suggests that the sodium or potassium salt of this compound could be coupled with various aryl halides to generate a library of diaryl sulfones.

One of the most important transformations of sulfinic acids is their conversion to sulfonyl chlorides. tandfonline.com This is typically achieved by treatment with a chlorinating agent like thionyl chloride or sulfuryl chloride. The resulting 5-chloro-2-methoxypyridine-4-sulfonyl chloride would be a highly reactive intermediate.

Sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides. nih.govacs.org They readily react with primary or secondary amines to form the corresponding N-substituted sulfonamides. This two-step sequence, from sulfinic acid to sulfonyl chloride to sulfonamide, is a cornerstone of medicinal chemistry. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a known compound, highlighting the utility of related structures in synthesis. nih.gov The conversion of sulfonic acids to sulfonyl chlorides can be achieved using reagents like phosphorus oxychloride or cyanuric chloride. researchgate.netrsc.org

Table 3: Synthesis of Sulfonamides from Sulfinic Acid

Step Reactant Reagent(s) Product Reference
1 R-SO₂H Thionyl Chloride (SOCl₂) R-SO₂Cl tandfonline.com

Sulfinate esters, which can be derived from sulfinic acids, react with Grignard reagents (R-MgX) to produce sulfoxides. wikipedia.org This reaction proceeds with inversion of configuration at the sulfur atom. oregonstate.edu Similarly, Grignard reagents react with sulfinyl sulfones. oregonstate.edu The reaction of a Grignard reagent with elemental sulfur, followed by acidification, leads to the formation of thiols. youtube.com While direct reaction with the free sulfinic acid can be complicated by its acidity, conversion to a sulfinate ester allows for nucleophilic attack by the Grignard reagent at the sulfur center, providing a route to chiral sulfoxides. wikipedia.orgoregonstate.edu

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orguoanbar.edu.iq This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609), resembling a deactivated ring like nitrobenzene. wikipedia.orggcwgandhinagar.com Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq

In this compound, the substituents significantly modulate this inherent reactivity.

Methoxy (B1213986) Group (-OCH₃) at C2: This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is activating, increasing electron density in the ring, particularly at the ortho and para positions (C3 and C5).

Chloro Group (-Cl) at C5: This is an electron-withdrawing group via induction and a weak deactivating group in electrophilic substitution.

Sulfinic Acid Group (-SO₂H) at C4: This group is strongly electron-withdrawing and deactivating.

The interplay of these substituents directs the regioselectivity of further reactions. The electron-withdrawing nature of the chloro and sulfinic acid groups further deactivates the ring towards electrophilic attack. However, the pyridine nitrogen and the substituents make the ring susceptible to nucleophilic attack. The chlorine atom at the 5-position could potentially be displaced by a strong nucleophile, although substitution at positions 2 and 4 is generally more favored in pyridines. wikipedia.org The presence of the sulfinic acid group can direct C-H functionalization. For instance, direct C4-selective sulfonylation of pyridines can be achieved via activation with triflic anhydride (B1165640) followed by the addition of a sulfinic acid salt. chemrxiv.org The reactivity of the pyridine ring can also be tuned by modifying the substituents, for example, through nucleophilic substitution of the chlorine atom in related 2-chloropyridine (B119429) derivatives. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqwikipedia.org The nitrogen atom can also be protonated or form a complex with Lewis acids, further deactivating the ring. uoanbar.edu.iq In substituted pyridines, the outcome of EAS is governed by the combined electronic and steric effects of the existing substituents.

For this compound, the directing effects of the substituents must be considered. The 2-methoxy group is an activating, ortho-, para-directing group, while the 5-chloro group is a deactivating, ortho-, para-directing group. The sulfinic acid group at the 4-position is a deactivating, meta-directing group. The pyridine nitrogen itself is deactivating and directs incoming electrophiles primarily to the 3- and 5-positions. wikipedia.org

Considering these factors, electrophilic attack on the 5-chloro-2-methoxypyridine (B1587985) ring system is challenging. The electron-donating methoxy group at the 2-position would typically direct electrophiles to the 3- and 5-positions. wikipedia.org However, the 5-position is already occupied by a chlorine atom. The 3-position is ortho to the activating methoxy group and meta to the deactivating chloro and sulfinic acid groups, making it the most likely site for electrophilic substitution, albeit under forcing conditions. uoanbar.edu.iqwikipedia.org

Nitration and sulfonation of pyridine itself are known to be difficult, requiring harsh conditions. wikipedia.org For instance, the nitration of 2,6-dibromopyridine (B144722) is a step in the synthesis of 3-nitropyridine, highlighting the need for strongly deactivating the ring to achieve substitution at the 3-position. wikipedia.org

ReactionReagents and ConditionsExpected Major Product
NitrationHNO₃/H₂SO₄ (vigorous)5-chloro-2-methoxy-3-nitropyridine-4-sulfinic acid
BrominationBr₂/FeBr₃3-bromo-5-chloro-2-methoxypyridine-4-sulfinic acid
SulfonationFuming H₂SO₄Not readily predictable due to potential side reactions

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate. libretexts.orgresearchgate.net The presence of a good leaving group, such as a halogen, is typically required for NAS to occur.

In this compound, the chlorine atom at the 5-position is a potential site for nucleophilic attack. However, NAS is most favored at the 2- and 4-positions of the pyridine ring. libretexts.org The reactivity of the 5-chloro group towards nucleophilic displacement would be significantly lower compared to a chloro group at the 2- or 4-position. The electron-donating methoxy group at the 2-position and the likely anionic nature of the sulfinate group under basic conditions would further decrease the electrophilicity of the ring, making direct nucleophilic substitution on the chloro group challenging.

Studies on related 2-chloropyridine derivatives show that they react with nucleophiles to give substitution products, often as a mixture of isomers. libretexts.org However, the electronic landscape of this compound makes direct NAS at the C-5 position unfavorable without significant activation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, if applicable to similar pyridine derivatives)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgnih.gov These reactions are widely used with heteroaromatic halides, including chloropyridines. nih.govarkat-usa.org

The chlorine atom at the 5-position of this compound can act as a handle for Suzuki-Miyaura cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of these substrates. organic-chemistry.orgarkat-usa.org

A notable example is the Suzuki-Miyaura coupling of 5-chloro-2-methoxypyridine with potassium cyclopropyltrifluoroborate, which proceeds in good yield using a palladium acetate (B1210297) catalyst and n-BuPAd₂ as a ligand. elsevierpure.com This demonstrates the feasibility of using the chloro group at the 5-position for cross-coupling.

Furthermore, the synthesis of (5-chloro-2-methoxypyridin-4-yl)boronic acid has been reported, which is a key intermediate for Suzuki couplings where the pyridine moiety acts as the organoboron component. wikipedia.org This boronic acid derivative can be prepared via directed ortho-metalation of 5-chloro-2-methoxypyridine. wikipedia.org

The sulfinic acid group at the 4-position could potentially be transformed into a boronic ester, providing an alternative handle for cross-coupling reactions.

Coupling PartnersCatalyst SystemProduct Type
Arylboronic acidPd(OAc)₂ / Buchwald-type ligand5-aryl-2-methoxypyridine-4-sulfinic acid
Alkylboronic acidPd catalyst with electron-rich ligand5-alkyl-2-methoxypyridine-4-sulfinic acid
(5-chloro-2-methoxypyridin-4-yl)boronic acid + Aryl halidePd(PPh₃)₄ or similar4-aryl-5-chloro-2-methoxypyridine

Transformations Involving the Chloro and Methoxy Substituents

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. While classic Finkelstein reactions are more common for alkyl halides, their application to aryl halides is also possible, often requiring metal catalysis.

For this compound, the chloro group could potentially be exchanged for another halogen, such as iodine or bromine, to increase its reactivity in subsequent cross-coupling reactions. This transformation typically involves reacting the chloro-substituted pyridine with a metal halide (e.g., NaI, KBr) in the presence of a catalyst, such as a copper or nickel complex. The regioselectivity of metal-halogen exchange on substituted pyridines can be high, allowing for specific transformations.

Demethylation of the Methoxy Group

The methoxy group at the 2-position can be cleaved to reveal a hydroxyl group, a transformation that can significantly alter the compound's properties and reactivity. Various reagents are known to effect the demethylation of aryl methyl ethers.

A chemoselective method for the demethylation of methoxypyridine derivatives using L-selectride has been reported. This method was shown to be effective for a range of methoxypyridines, including those with other functional groups. This suggests that the 2-methoxy group of this compound could be selectively demethylated to afford 5-chloro-2-hydroxypyridine-4-sulfinic acid. Other common demethylating agents include boron tribromide (BBr₃) and pyridinium (B92312) hydrochloride at high temperatures.

ReagentConditionsProduct
L-selectrideTHF, reflux5-chloro-2-hydroxypyridine-4-sulfinic acid
BBr₃CH₂Cl₂5-chloro-2-hydroxypyridine-4-sulfinic acid
Pyridinium hydrochlorideHigh temperature5-chloro-2-hydroxypyridine-4-sulfinic acid

Side-Chain Modifications (if applicable to derivatives)

While this compound itself does not have a side chain, its derivatives can undergo such modifications. For instance, if the sulfinic acid group were to be reduced to a hydroxymethyl group, this side chain could be further functionalized. A notable example of a side-chain modification on a related pyridine derivative is the preparation of 2-chloro-5-chloromethylpyridine from a precursor, where a methoxy group on a side chain is exchanged for a chlorine atom using phosphorus(V) chloride and phosphorus oxychloride. wikipedia.org This indicates that if a side chain were introduced at the 4-position, it could be a site for various chemical transformations.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-chloro-2-methoxypyridine-4-sulfinic acid, analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring contains two aromatic protons, and the methoxy (B1213986) group has three methyl protons.

Aromatic Protons (H-3 and H-6): The pyridine ring has two protons at positions 3 and 6. The electron-donating methoxy group at C-2 and the electron-withdrawing chloro and sulfinic acid groups at C-5 and C-4, respectively, significantly influence their chemical shifts. The proton at C-3 is anticipated to appear at a relatively upfield position compared to the proton at C-6. The proton at C-6 is adjacent to the electronegative nitrogen and the chloro group, which would shift its signal downfield.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its position is typically found in the range of 3.8-4.0 ppm, consistent with a methoxy group attached to an aromatic ring.

Sulfinic Acid Proton (-SO₂H): The acidic proton of the sulfinic acid group is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.0 - 7.2s
H-6~8.1 - 8.3s
-OCH₃~3.9 - 4.1s
-SO₂HVariable (Broad)s

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the five carbons in the pyridine ring are influenced by the attached functional groups. The C-2 carbon, bonded to both the nitrogen and the methoxy group, is expected at a significantly downfield position. The C-4 carbon, bearing the sulfinic acid group, and the C-5 carbon, with the chloro substituent, will also have their resonances shifted downfield. The C-3 and C-6 carbons will appear at chemical shifts influenced by the adjacent substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~110 - 115
C-4~145 - 150
C-5~125 - 130
C-6~148 - 152
-OCH₃~55 - 60

Note: Predicted values are based on analogous structures found in chemical literature. chemicalbook.comspectrabase.com Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this specific molecule, the two pyridine protons (H-3 and H-6) are not adjacent and are separated by other atoms, so no direct COSY cross-peaks between them would be expected, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include the methoxy protons showing a correlation to the C-2 carbon, the H-3 proton correlating to C-2, C-4, and C-5, and the H-6 proton correlating to C-2, C-4, and C-5. These correlations would provide unequivocal evidence for the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its structure through analysis of its fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The molecular formula for this compound is C₆H₆ClNO₃S. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).

Predicted HRMS Data

IonCalculated m/z ([M+H]⁺ for ³⁵Cl)Calculated m/z ([M+H]⁺ for ³⁷Cl)
[C₆H₇ClNO₃S]⁺207.9781209.9751

Note: Calculated for the protonated molecule.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller product ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure.

A plausible fragmentation pathway for this compound would likely begin with the loss of the sulfinic acid group or parts of it.

Loss of SO₂: A common fragmentation for sulfinic acids is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. This would lead to a significant fragment ion.

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) or as formaldehyde (B43269) (CH₂O, 30 Da) following rearrangement.

Loss of Chlorine: The chlorine atom can be lost as a radical (•Cl, 35/37 Da).

Pyridine Ring Cleavage: At higher collision energies, the pyridine ring itself can fragment, leading to smaller charged species. researchgate.net

Predicted Major Fragments in MS/MS

Precursor Ion (m/z)Proposed FragmentMass Loss (Da)Fragment m/z
208[M+H - SO₂]⁺64144
208[M+H - •CH₃]⁺15193
144[M+H - SO₂ - CO]⁺28116
144[M+H - SO₂ - •Cl]⁺35109

Note: m/z values are based on the ³⁵Cl isotope.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Bands of Sulfinic Acid, Pyridine, and Substituents

A detailed analysis of the expected vibrational frequencies for the distinct parts of the molecule allows for a comprehensive understanding of its structure.

Sulfinic Acid Group (-SO₂H): The sulfinic acid group has several characteristic vibrational modes. The S=O stretching vibration is particularly prominent and typically appears in the infrared spectrum as an intense band. Theoretical calculations on simple sulfonic acids, which are structurally related to sulfinic acids, predict intense S=O stretching fundamentals. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net The S-O single bond stretch is expected at a lower frequency. The O-H stretching vibration of the sulfinic acid group would likely appear as a broad band in the high-frequency region of the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

Pyridine Ring: The pyridine ring, a heterocyclic aromatic system, displays a series of characteristic ring stretching and bending vibrations. japsonline.comnih.govnih.govresearchgate.net The C=C and C=N stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. nih.gov Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also expected and are often observed in the Raman spectrum. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. japsonline.comnih.govscience-softcon.de

Substituents (Chloro and Methoxy): The C-Cl stretching vibration is typically found in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. The exact frequency can be influenced by the electronic environment of the pyridine ring. The methoxy group (-OCH₃) will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, usually in the 1000-1300 cm⁻¹ region.

A hypothetical IR and Raman data table based on these characteristic group frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Sulfinic Acid (O-H)Stretching2500-3300Broad, Medium-StrongWeak
Sulfinic Acid (S=O)Stretching1050-1250StrongMedium
Sulfinic Acid (S-O)Stretching800-950MediumStrong
Pyridine Ring (C=N, C=C)Ring Stretching1400-1600Medium-StrongMedium-Strong
Pyridine RingRing Breathing990-1050WeakStrong
Chloro (C-Cl)Stretching600-800MediumMedium
Methoxy (C-H)Stretching2850-2960MediumMedium
Methoxy (C-O)Stretching1000-1300StrongWeak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted pyridine ring.

Pyridine itself exhibits characteristic π → π* and n → π* transitions. nist.gov The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at lower wavelengths (higher energy). The n → π* transition, resulting from the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, is generally less intense and occurs at a longer wavelength (lower energy). nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures provides a basis for predicting its solid-state characteristics.

Should a crystal structure be determined, it would reveal crucial information such as bond lengths, bond angles, and torsion angles within the molecule. For instance, the planarity of the pyridine ring and the geometry around the sulfur atom of the sulfinic acid group would be precisely defined.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the heart of modern molecular modeling, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These calculations can yield a wealth of information about a molecule's properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.netnih.gov For 5-chloro-2-methoxypyridine-4-sulfinic acid, a DFT study would typically begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Studies on related pyridine (B92270) derivatives, such as 2-chloro-6-methoxypyridine, have demonstrated that DFT methods, like B3LYP, can provide geometries that are in good agreement with experimental data. researchgate.net

A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, would resemble the following:

Parameter Value
Bond Lengths (Å)
C-ClCalculated Value
C-O (methoxy)Calculated Value
C-SCalculated Value
S=OCalculated Value
S-OHCalculated Value
Bond Angles (°) **
Cl-C-CCalculated Value
C-O-CCalculated Value
C-S-OCalculated Value
Dihedral Angles (°) **
Cl-C-C-NCalculated Value
C-O-C-CCalculated Value
C-S-O-HCalculated Value
Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide highly accurate electronic structures. For this compound, these methods would be employed to refine the understanding of its electronic properties, such as electron correlation effects, which are crucial for a precise description of the molecule's behavior.

The presence of the methoxy (B1213986) and sulfinic acid groups in this compound allows for rotational flexibility, leading to different spatial arrangements or conformers. Conformational analysis would involve systematically rotating these groups and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which reveals the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). This information is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

Beyond the geometry, computational studies provide a suite of descriptors that help in understanding the electronic nature and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

For this compound, an FMO analysis would pinpoint the regions of the molecule where these frontier orbitals are localized, providing insights into potential sites for electrophilic and nucleophilic attack. A hypothetical data table summarizing these findings would look like this:

Parameter Energy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded, with red typically indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfinic acid and methoxy groups, as well as the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the sulfinic acid group would be expected to show a positive potential.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can simulate various types of spectra, providing valuable data that complements and aids in the analysis of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIPAW) method, which is often used within a DFT framework. mdpi.com

The prediction process involves:

Optimization of the molecule's three-dimensional geometry using a suitable DFT functional and basis set.

Calculation of the magnetic shielding tensors for each nucleus in the optimized structure.

Conversion of the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For substituted pyridines, it has been shown that computational methods can achieve good accuracy, often with errors of around 2 ppm for ¹³C shifts. mdpi.com However, factors like intermolecular interactions (e.g., hydrogen bonding involving the sulfinic acid group) in the solid state or solvent effects in solution can influence the accuracy of the predictions. mdpi.com These effects can be modeled using periodic boundary conditions for solids or implicit solvation models (like the Polarizable Continuum Model, PCM) for solutions. nih.govmdpi.com The predicted NMR spectrum for this compound would provide a theoretical benchmark for confirming its structure and assigning experimental signals.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. The vibrational frequencies and intensities for this compound can be simulated computationally. This is typically achieved by performing a frequency calculation on the optimized molecular geometry. researchgate.netarxiv.org

The calculation yields a set of normal vibrational modes, each with a corresponding frequency and intensity. chimia.ch These theoretical frequencies often require a scaling factor to correct for approximations in the computational method and anharmonicity, bringing them into better agreement with experimental data. researchgate.net

For this compound, the simulated spectrum would show characteristic bands corresponding to:

Stretching and bending modes of the pyridine ring.

Vibrations of the C-Cl bond.

Stretching and bending modes of the methoxy (O-CH₃) group.

Vibrations of the sulfinic acid (S(=O)OH) group, including the distinctive S=O and O-H stretches.

Such theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman measurements, as demonstrated in studies of related molecules like pyridine-3-sulfonic acid. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The prediction of these transitions for this compound can be accomplished using Time-Dependent Density Functional Theory (TD-DFT).

This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The primary transition of interest is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic stability and can be related to its reactivity. researchgate.netelectrochemsci.orgmdpi.com

The TD-DFT calculation provides the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the substituents (chloro, methoxy, and sulfinic acid groups) on the pyridine ring will significantly influence the energies of the molecular orbitals and thus the resulting UV-Vis spectrum. The predicted spectrum helps in understanding the electronic structure and interpreting experimental UV-Vis data.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 5-chloro-2-methoxypyridine-4-sulfinic acid serves as a linchpin, enabling the assembly of elaborate organic molecules. Its utility stems from the reactivity of the sulfinic acid group, which can be transformed into a variety of other sulfur-containing functionalities.

Modern synthetic methods allow for the preparation of heteroaryl sulfinates, the salt form of sulfinic acids, through processes like the nickel-catalyzed sulfination of heteroaryl boronic acids using a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgresearchgate.net This approach provides a plausible route to the sodium or potassium salt of this compound from its corresponding boronic acid precursor. Once formed, this sulfinate is a potent nucleophile and a precursor to highly reactive electrophiles, opening numerous pathways for molecular elaboration.

The pyridine (B92270) ring is a foundational component of countless pharmaceutical agents and bioactive natural products. nih.govnih.gov The functional handles on this compound make it an ideal starting point for synthesizing more complex, fused, or substituted heterocyclic systems.

The sulfinic acid moiety is readily converted into a sulfonyl chloride group. Pyridine-3-sulfonyl chloride, a related compound, is a known derivatization agent used to enhance the sensitivity of analytes in analytical chemistry. sigmaaldrich.com In a synthetic context, such sulfonyl chlorides are powerful electrophiles. They react readily with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for connecting different molecular fragments. nih.gov For instance, the sulfonyl chloride derived from this compound could be reacted with various primary or secondary amines, including those that are part of other heterocyclic rings, to forge complex bi-heterocyclic structures.

Furthermore, heteroaryl sulfonamides can be assembled through the reductive coupling of aryl sulfinates and nitroarenes, a method that establishes the sulfonamide bond directly from the sulfinate. nih.gov This strategy allows for the joining of the 5-chloro-2-methoxypyridine (B1587985) core to other aromatic or heterocyclic systems, facilitating the construction of intricate molecular frameworks.

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

Starting Functional GroupReagents/ConditionsResulting Functional GroupApplication in Heterocyclic Synthesis
Sulfinic Acid (-SO₂H)Oxidizing Agent (e.g., NCS)Sulfonyl Chloride (-SO₂Cl)Reaction with amine-containing heterocycles to form sulfonamide-linked systems. sigmaaldrich.comnih.gov
Sulfinate Salt (-SO₂Na)Nitroarene, Reducing AgentSulfonamide (-SO₂NR₂)Direct coupling to other aromatic/heterocyclic rings to form complex molecules. nih.gov
Sulfinate Salt (-SO₂Na)Allylic AlcoholsAllylic Sulfone (-SO₂-CH₂CH=CH₂)Introduction of an aliphatic chain that can be further functionalized or used in cyclization reactions. researchgate.net

The unique electronic and structural features of this compound also position it as a precursor for advanced chemical tools. The conversion of the sulfinic acid to its corresponding sulfonyl chloride is a key step in creating a highly reactive reagent for organic synthesis. rsc.orgorganic-chemistry.org This resulting 5-chloro-2-methoxypyridine-4-sulfonyl chloride would be a specialized reagent for introducing the substituted pyridine motif onto other molecules.

In a more advanced context, pyridine sulfinates themselves have emerged as superior nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, often outperforming the more traditional boronic acids, especially for 2-substituted pyridines. rsc.org By serving as a stable and reactive surrogate for an organometallic species, the sulfinate of 5-chloro-2-methoxypyridine could be used to form carbon-carbon bonds with a wide array of aryl and heteroaryl halides, a reaction of immense importance in the synthesis of pharmaceuticals and functional materials. rsc.org

Additionally, the pyridine nitrogen atom can act as a ligand for transition metals. wikipedia.org By incorporating the 5-chloro-2-methoxypyridine scaffold into larger molecular systems via its sulfinate handle, it is possible to design novel ligands for catalysis, where the electronic properties are tuned by the chloro and methoxy (B1213986) substituents.

Utilization in Fine Chemical Production and Industrial Applications

In the realm of fine chemical production, efficiency, modularity, and access to unique chemical space are paramount. Pyridine-containing compounds are integral to the pharmaceutical, agrochemical, and materials science industries. wikipedia.orgnih.gov A versatile building block like this compound offers a strategic entry point to a wide range of high-value pyridine derivatives.

The industrial synthesis of complex molecules often relies on robust and reliable chemical transformations. The conversion of sulfinic acids or their salts into sulfones and sulfonamides are generally high-yielding and well-understood processes. acs.orgnih.gov The ability to use this compound as a stable precursor that can be reliably transformed into various derivatives makes it an attractive component for industrial-scale synthesis campaigns. Its role would be that of a specialized building block, used in multi-step syntheses to produce advanced intermediates for active pharmaceutical ingredients or other performance chemicals. The presence of multiple functional groups allows for sequential, controlled reactions, a key principle in the efficient construction of complex targets.

Development of Diverse Chemical Libraries through Derivatization

Modern drug discovery and materials science heavily rely on the generation of chemical libraries—large collections of structurally related compounds—to screen for desired biological activity or physical properties. chemscene.com this compound is an ideal scaffold for this purpose due to the versatile reactivity of the sulfinic acid group.

Starting from this single intermediate, a multitude of derivatives can be generated. The sulfinate salt can be readily transformed into a wide variety of valuable functional groups, providing a powerful platform for creating chemical diversity. acs.orgresearchgate.net

Key derivatization pathways include:

Synthesis of Sulfonamides: By converting the sulfinic acid to a sulfonyl chloride and reacting it with a diverse panel of primary and secondary amines, a large library of N-substituted sulfonamides can be created. nih.gov

Synthesis of Sulfones: Reaction of the sulfinate salt with various electrophiles, such as alkyl halides or activated alcohols, yields a library of sulfones with different substituents. researchgate.net

Synthesis of Sulfonate Esters: Oxidation of the sulfinate to a sulfonyl chloride followed by reaction with a range of alcohols or phenols would produce a library of sulfonate esters. acs.org

Cross-Coupling Reactions: Using the sulfinate directly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions with a variety of aryl or heteroaryl halides enables the synthesis of a diverse array of bi-aryl compounds. rsc.org

This ability to systematically and efficiently generate a wide range of analogs from a common precursor is a critical strategy in modern chemical research, particularly in the search for new therapeutic agents. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

5-chloro-2-methoxypyridine-4-sulfinic acid is a heterocyclic compound for which there is currently no direct experimental research in the public domain. However, based on the principles of organic chemistry and data from analogous structures, it can be characterized as a multi-functionalized pyridine (B92270) derivative. Its key features are a synthetically versatile sulfinic acid group and a substituted pyridine core, which is a common motif in pharmacologically active agents. Plausible, albeit challenging, synthetic routes can be proposed, and its chemical reactivity is predicted to be dominated by the sulfinic acid moiety, leading to derivatives like sulfones and sulfonic acids. Its primary potential lies in its utility as a building block for more complex molecules.

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the complete absence of experimental data for this compound. Future research should be directed toward addressing these fundamental questions:

Synthesis and Isolation: The first and most critical step is the development and optimization of a reliable synthetic protocol to produce and isolate the compound in a pure form.

Characterization: Once synthesized, the compound must be fully characterized using modern spectroscopic and analytical techniques to confirm its structure and establish its physicochemical properties.

Stability Studies: A thorough investigation of its thermal and chemical stability is essential to define proper handling and storage procedures and to understand its limitations in synthetic applications.

Exploration of Reactivity: Systematic studies of its reactivity would validate its potential as a synthetic intermediate and could uncover novel transformations.

Perspectives on the Broader Impact of Pyridine Sulfinic Acid Chemistry

The study of novel, functionalized pyridines like this compound has a broader impact on chemical science. Developing synthetic methods for such molecules expands the toolbox available to medicinal chemists, enabling the creation of new molecular architectures for drug discovery. nih.govnih.gov As the demand for more specific and effective therapeutic agents grows, the ability to synthesize and manipulate complex heterocyclic building blocks becomes increasingly crucial. Research into this and similar pyridine sulfinic acids could therefore contribute to the development of next-generation pharmaceuticals and other advanced materials.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-methoxypyridine-4-sulfinic acid?

Synthesis typically involves sulfonation of a pyridine precursor followed by functional group modifications. For example:

  • Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions .
  • Sulfinic Acid Formation : Sulfur dioxide or sodium sulfite intermediates may be used to install the sulfinic acid group at the 4-position .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), sulfinic acid (-SO₂H), and pyridine ring protons. Aromatic protons typically appear at δ 7.5–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirm sulfinic acid via S-O stretching bands (1050–1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ calculated for C₆H₅ClNO₃S: 214.97) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Under inert atmosphere (argon) at 0–4°C to prevent oxidation of the sulfinic acid group to sulfonic acid .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., sulfonyl chloride intermediates) .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Stoichiometry Adjustments : Optimize molar ratios (e.g., 1.2 eq. of chlorinating agent to minimize side products) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected downfield shifts)?

  • 2D NMR (COSY, HSQC) : Differentiate between tautomeric forms or confirm hydrogen bonding in the sulfinic acid group .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine position) via single-crystal analysis .

Q. How can computational modeling predict reactivity or biological activity?

  • DFT Calculations : Model electrophilic substitution patterns at the pyridine ring using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes with sulfonic/sulfinic acid-binding pockets) .

Q. What in vitro assays evaluate biological potential?

  • Antimicrobial Testing : Follow CLSI guidelines for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays .
  • Enzyme Inhibition : Test sulfinic acid’s role as a redox modulator (e.g., inhibition of cysteine proteases via sulfhydryl group interaction) .

Methodological Considerations

Q. How to address discrepancies in purity assessments between HPLC and NMR?

  • HPLC Method : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Quantitative NMR (qNMR) : Compare integral ratios of target compound vs. internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods for chlorination/sulfonation steps to mitigate exposure to POCl₃ or SO₂ .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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